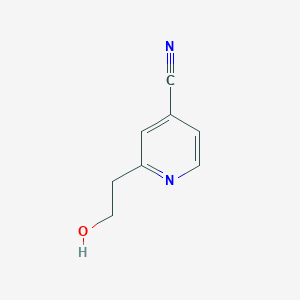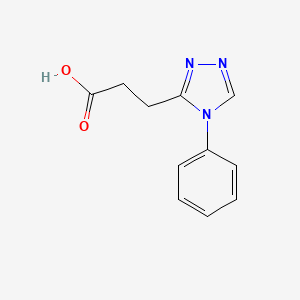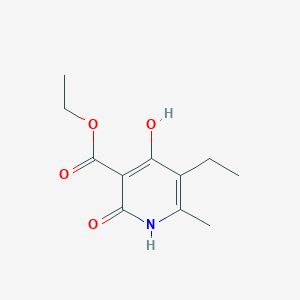![molecular formula C12H17NO2 B1489395 (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine CAS No. 1554433-67-8](/img/structure/B1489395.png)
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been synthesized via a one-pot three-component reaction . Another study reported the synthesis of compounds derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was achieved via a one-pot three-component reaction .
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Electrochromic Applications
- Electropolymerization Kinetics and Optical Optimization: The compound has been studied for its promising applications in electrochromic window technology. Research indicates that the monomer concentration significantly influences the electropolymerization mechanism of Poly (3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine), PProDOT-Me2. The studies help in understanding the relationship between film thickness and polymerization time, suggesting a saturation point in polymerization that affects the rate of film thickness increase. The findings are crucial for optimizing electrochromic window applications to achieve high contrast with minimal transmittance (Kim & Taya, 2010).
Organic Synthesis and Chemical Properties
- Synthesis and Chemical Transformation: The research explored various synthesis pathways and chemical transformations involving compounds structurally similar to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine. These include:
- Synthesis involving dimethyl 3,4-dioxylthiophene-2,5-dicarboxylate and epibromohydrin to create complex molecules, showcasing the compound's versatility in organic synthesis (Shen, 2010).
- Development of novel synthetic routes for complex molecules indicating the structural and synthetic versatility of compounds related to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine (Holzgrabe & Heller, 2003).
Heterocyclic Chemistry and Material Science
- Material Science and Heterocyclic Chemistry: Compounds structurally related to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine have been synthesized and analyzed for various material science applications and heterocyclic chemistry studies. This includes:
- Synthesis and analysis of heterocyclic compounds indicating the importance of the studied compound in the field of heterocyclic chemistry and material science (Acheson et al., 1972).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-5H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWUXNBMDQHHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)CN)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)






![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)